molecular formula C13H22N2O7 B13718405 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid

3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid

Cat. No.: B13718405
M. Wt: 318.32 g/mol
InChI Key: CRWURWLTWPOCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid typically involves the protection of amino acids with the Boc group. The Boc protection is achieved using tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid can then be further reacted with ethyl oxalyl chloride to introduce the ethoxy-oxoethyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding oxo derivatives, hydroxyl derivatives, and free amino acids after Boc deprotection .

Scientific Research Applications

3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid is unique due to the combination of the Boc-protected amino group and the ethoxy-oxoethyl group. This dual functionality allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-[(2-ethoxy-2-oxoethyl)amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O7/c1-5-21-10(18)7-14-11(19)8(6-9(16)17)15-12(20)22-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,19)(H,15,20)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWURWLTWPOCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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